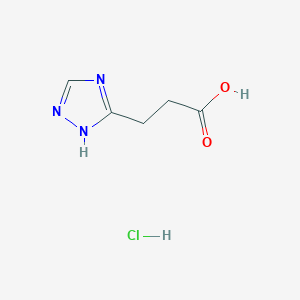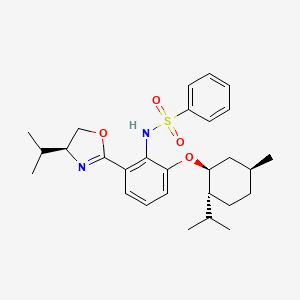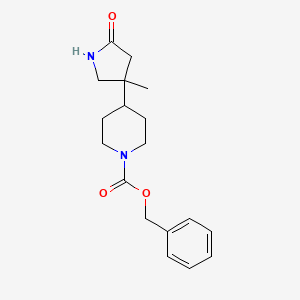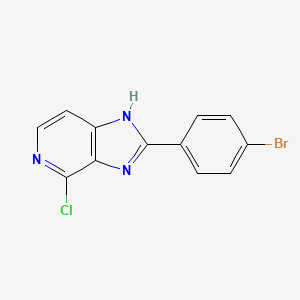
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with amines to form the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous due to its ability to accelerate reaction rates and improve yields. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, leading to antifungal activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has similar structural features but includes a hydroxyl group, which can influence its reactivity and applications.
Imidazolepropionic acid: Another related compound, differing by the presence of an imidazole ring instead of a triazole ring.
Uniqueness
3-(1H-1,2,4-Triazol-5-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its broad spectrum of biological activities make it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C5H8ClN3O2 |
|---|---|
Molekulargewicht |
177.59 g/mol |
IUPAC-Name |
3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H |
InChI-Schlüssel |
QYNTVAHNBQLDLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)


![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)

![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)


![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)

![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)

